molecular formula C18H13NO2 B2562137 2-(Indolinylmethylene)indane-1,3-dione CAS No. 1023496-33-4

2-(Indolinylmethylene)indane-1,3-dione

Cat. No.: B2562137
CAS No.: 1023496-33-4
M. Wt: 275.307
InChI Key: HYZVZBXZUAODLR-UHFFFAOYSA-N
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Description

2-(Indolinylmethylene)indane-1,3-dione is an organic compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization . The structure of this compound consists of an indane-1,3-dione core with an indolinylmethylene substituent, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Indolinylmethylene)indane-1,3-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting indane-1,3-dione with an indoline derivative in the presence of a base such as piperidine or pyridine . The reaction is usually performed in a solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Indolinylmethylene)indane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups replacing the indolinylmethylene group .

Properties

IUPAC Name

2-(2,3-dihydroindol-1-ylmethylidene)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-17-13-6-2-3-7-14(13)18(21)15(17)11-19-10-9-12-5-1-4-8-16(12)19/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZVZBXZUAODLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C=C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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